Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for its potential use in treating solid tumors. [] It entered clinical development but exhibited species-dependent toxicity, leading to compromised renal function in patients, potentially due to crystal deposits in renal tubules. [] Metabolic studies revealed that SGX523 undergoes species-specific metabolism by aldehyde oxidase (AO) in monkeys and humans, generating a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11). [] This metabolite's low solubility likely contributed to the observed nephropathy in clinical trials. []
Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. Both compounds highlight the importance of understanding the metabolic pathways and potential for forming insoluble metabolites during drug development, especially when the [, , ]triazolo[4,3-b]pyridazine moiety is present.
Compound Description: M11 is a key metabolite of SGX523 formed through AO-mediated metabolism in monkeys and humans. [] Notably, M11 exhibits significantly lower solubility compared to its parent compound, SGX523. [] This difference in solubility is substantial, with M11's solubility in urine being only 3% of SGX523's solubility. [] This observation suggests that M11 might contribute to the obstructive nephropathy observed in clinical studies of SGX523. []
Relevance: Though not a direct structural analogue, M11 is relevant due to its origin from the biotransformation of SGX523, a compound containing the [, , ]triazolo[4,3-b]pyridazine core structure, which is also present in 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. M11 underscores the potential metabolic liabilities associated with this scaffold and the importance of assessing the properties of metabolites during drug development.
Relevance: Both Compound 1 and 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one feature the [, , ]triazolo[4,3-b]pyridazine moiety, a structural feature potentially linked to bioactivation and metabolic liabilities, as highlighted by the case of Compound 1.
Compound Description: Designed as a structural modification of Compound 1, Compound 2 aimed to reduce bioactivation by introducing a metabolic soft spot within the naphthyridine ring's alkoxy substituent. [] While the primary metabolic transformation shifted as intended, Compound 2 still demonstrated significant in vitro and in vivo glutathione conjugation, indicating ongoing bioactivation concerns. []
Relevance: Compound 2 showcases the challenges in mitigating bioactivation liabilities associated with structures containing the [, , ]triazolo[4,3-b]pyridazine moiety, a structural feature shared with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one.
Compound Description: CL 218,872 is a selective α1GABAA receptor agonist. [, , , ] Studies have investigated its role in mediating the discriminative stimulus effects of ethanol. [, ] CL 218,872 has also been examined for its modulatory effects on GABAA receptors containing γ1 subunits. [, ] While it significantly enhances GABA-induced currents in these receptors, its potency and efficacy are lower compared to its effects on GABAA receptors with γ2S subunits. [, ]
Relevance: CL 218,872 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one. Understanding the pharmacological activity of CL 218,872 as a GABAA receptor modulator provides valuable context for exploring the potential biological activities and targets of the main compound, especially considering their structural similarity.
Compound Description: CGS 20625 is another GABAA receptor modulator, exhibiting high efficacy in enhancing GABA-induced currents in GABAA receptors, particularly those containing γ2 subunits. [, ] Interestingly, its modulatory effects on GABAA receptors containing γ1 subunits are less pronounced compared to its effects on receptors with γ2S subunits. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.